2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound with a molecular formula of C19H17N5O2S and a molecular weight of 379.444 g/mol . This compound is notable for its unique structure, which includes both benzimidazole and indole moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves the condensation of appropriate benzimidazole and indole derivatives under specific reaction conditions. The synthetic route generally includes the following steps:
Formation of Benzimidazole Derivative: The benzimidazole moiety is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Indole Derivative: The indole moiety is prepared through Fischer indole synthesis, involving phenylhydrazine and ketones.
Condensation Reaction: The final step involves the condensation of the benzimidazole and indole derivatives with acetohydrazide under controlled conditions to form the target compound.
Chemical Reactions Analysis
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function . The indole moiety can interact with cellular receptors, influencing signal transduction pathways . These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide include:
2-(1-Methyl-1H-benzimidazol-2-yl)ethanol: This compound shares the benzimidazole moiety but lacks the indole structure.
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: This compound also contains the benzimidazole moiety and is used in similar synthetic applications.
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium): This compound features a benzimidazole moiety and is used in different chemical reactions.
The uniqueness of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combined benzimidazole and indole structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H17N5O2S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-2-24-15-10-6-5-9-14(15)21-19(24)27-11-16(25)22-23-17-12-7-3-4-8-13(12)20-18(17)26/h3-10,20,26H,2,11H2,1H3 |
InChI Key |
AFUXHFILVWPRCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Origin of Product |
United States |
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